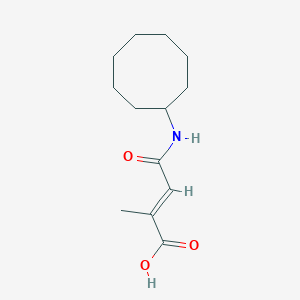![molecular formula C20H25N3O3S B5328455 4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPSU is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
IPSU has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, IPSU has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and epilepsy. In cancer research, IPSU has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. IPSU has also been used in drug discovery as a scaffold for the development of novel compounds with improved pharmacological properties.
作用机制
IPSU acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that are widely distributed in the central nervous system. IPSU binds to a specific site on GABA-A receptors, enhancing the binding of GABA, which is the endogenous ligand of these receptors. This results in an increase in the frequency and duration of chloride ion channel opening, leading to an overall increase in inhibitory neurotransmission. This mechanism of action makes IPSU a potential candidate for the treatment of anxiety, insomnia, and epilepsy.
Biochemical and Physiological Effects:
IPSU has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, IPSU has been found to reduce anxiety-like behavior, increase sleep time, and protect against seizures induced by various convulsants. IPSU has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, cognition, and addiction.
实验室实验的优点和局限性
IPSU has several advantages for lab experiments, including its high yield of synthesis, low cost, and potential applications in various areas of scientific research. However, IPSU also has some limitations, including its relatively low potency and selectivity for GABA-A receptors, which may limit its use as a research tool or therapeutic agent. Additionally, IPSU has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
未来方向
IPSU has several potential future directions for scientific research, including the development of novel compounds based on its chemical scaffold, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various areas, including anxiety, insomnia, epilepsy, and cancer. Additionally, further studies are needed to elucidate the safety and efficacy of IPSU in humans, which may pave the way for its use as a therapeutic agent in clinical settings.
合成方法
IPSU is synthesized through a specific method that involves the reaction of 4-(4-isopropylphenylsulfonyl)aniline with N-phenylpiperazinecarboxamide in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization. The yield of IPSU obtained through this method is relatively high, making it a cost-effective process for large-scale production.
属性
IUPAC Name |
N-phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16(2)17-8-10-19(11-9-17)27(25,26)23-14-12-22(13-15-23)20(24)21-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCHTRBYBKOCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5328421.png)
![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)

![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)